Benzene, 2-bromo-1-ethenyl-4-methyl- Benzene, 2-bromo-1-ethenyl-4-methyl-
Brand Name: Vulcanchem
CAS No.: 828267-46-5
VCID: VC8184629
InChI: InChI=1S/C9H9Br/c1-3-8-5-4-7(2)6-9(8)10/h3-6H,1H2,2H3
SMILES: CC1=CC(=C(C=C1)C=C)Br
Molecular Formula: C9H9B
Molecular Weight: 197.07 g/mol

Benzene, 2-bromo-1-ethenyl-4-methyl-

CAS No.: 828267-46-5

Cat. No.: VC8184629

Molecular Formula: C9H9B

Molecular Weight: 197.07 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 2-bromo-1-ethenyl-4-methyl- - 828267-46-5

Specification

CAS No. 828267-46-5
Molecular Formula C9H9B
Molecular Weight 197.07 g/mol
IUPAC Name 2-bromo-1-ethenyl-4-methylbenzene
Standard InChI InChI=1S/C9H9Br/c1-3-8-5-4-7(2)6-9(8)10/h3-6H,1H2,2H3
Standard InChI Key YAPUBTBEBJZBSI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C=C)Br
Canonical SMILES CC1=CC(=C(C=C1)C=C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with three distinct substituents:

  • Bromine at position 2, enabling electrophilic substitution reactions.

  • Vinyl group (-CH=CH₂) at position 1, facilitating polymerization and addition reactions.

  • Methyl group (-CH₃) at position 4, influencing steric and electronic properties .

The IUPAC name is 2-bromo-1-ethenyl-4-methylbenzene, and its canonical SMILES representation is CC1=CC(=C(C=C1)C=C)Br .

Physicochemical Data

PropertyValueSource
Molecular Weight197.07 g/mol
Boiling PointNot reported
DensityNot reported
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)4.22 (estimated)

The compound’s ¹H NMR spectrum (400 MHz, CDCl₃) reveals key signals:

  • δ 2.31 ppm (s, 3H, methyl group).

  • δ 5.31–6.84 ppm (m, 3H, vinyl protons).

  • δ 7.26–7.35 ppm (m, 3H, aromatic protons) .

Synthesis Methods

Palladium-Catalyzed Cross-Coupling

A high-yield (76%) synthesis involves microwave-assisted Suzuki-Miyaura coupling:

  • Reactants: 5-Bromo-2-iodo-1-methylbenzene, trimethyl(vinyl)silane.

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂).

  • Base: Potassium fluoride (KF).

  • Conditions: Toluene solvent, 170°C, 30 minutes under argon .

The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by transmetalation with the vinyl silane and reductive elimination to form the product .

Alternative Routes

  • Electrophilic Bromination: Direct bromination of 1-ethenyl-4-methylbenzene using Br₂/FeBr₃, though less selective due to competing ring positions .

  • Dehydrohalogenation: Elimination of HBr from 2-bromo-1-(2-chloroethyl)-4-methylbenzene under basic conditions.

Reactivity and Applications

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, reaction with sodium methoxide yields 2-methoxy-1-ethenyl-4-methylbenzene.

Polymerization

The vinyl group participates in radical polymerization, forming polystyrene-like polymers with enhanced thermal stability. Copolymerization with isobutylene produces elastomers used in sealants .

Cross-Coupling Applications

As a substrate in Heck and Suzuki reactions, it synthesizes biaryl derivatives. For instance, coupling with phenylboronic acid forms 2-phenyl-1-ethenyl-4-methylbenzene, a precursor to liquid crystals .

Analytical Characterization

Spectroscopic Techniques

TechniqueKey DataSource
¹H NMRδ 2.31 (s, CH₃), 5.31–6.84 (vinyl)
GC-MSm/z 197 (M⁺), 118 (base peak)
IR1600 cm⁻¹ (C=C), 550 cm⁻¹ (C-Br)

Chromatography

  • HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water) .

  • TLC: Rf = 0.45 (hexane/ethyl acetate 9:1) .

HazardGHS CodePrecautions
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use fume hood

Comparison with Related Compounds

CompoundMolecular FormulaBoiling PointKey Differences
4-Bromostyrene C₈H₇Br172°CLacks methyl group
2-Bromo-4-ethyl-1-methylbenzene C₉H₁₁Br199.09 g/molEthyl vs. vinyl substituent

The methyl group in 2-bromo-1-ethenyl-4-methylbenzene enhances steric hindrance, reducing reaction rates compared to 4-bromostyrene .

Future Directions

  • Pharmaceutical Intermediates: Explore its use in synthesizing kinase inhibitors or antipsychotic agents.

  • Advanced Materials: Develop conductive polymers by copolymerizing with thiophene derivatives.

  • Green Chemistry: Optimize solvent-free syntheses using ball milling or flow reactors .

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